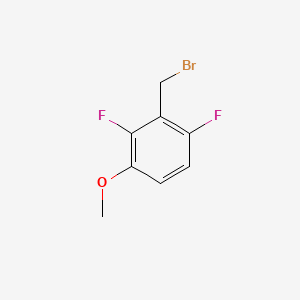

2,6-Difluoro-3-methoxybenzyl bromide

描述

Strategic Utility of Benzyl (B1604629) Halides in Synthetic Chemistry

Benzyl halides, including benzyl bromides, are highly valued in synthetic chemistry due to their reactivity in nucleophilic substitution reactions. win-winchemical.com They can participate in both S_N1 and S_N2 type reactions, with the specific pathway often dictated by the substitution pattern on the aromatic ring, the nature of the nucleophile, and the reaction conditions. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of more complex organic frameworks. The utility of benzyl bromides extends to their use in protection strategies for alcohols and other functional groups, where the benzyl group can be introduced and later selectively removed.

Impact of Fluorine and Methoxy (B1213986) Substitutions on Aromatic Ring Systems in Synthesis

The presence of fluorine and methoxy groups on an aromatic ring significantly influences its electronic properties and, consequently, its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. However, it can also participate in resonance by donating one of its lone pairs to the aromatic system. This dual nature can lead to complex effects on the reactivity of the benzene (B151609) ring.

The methoxy group, on the other hand, is a strong electron-donating group through resonance, while also exhibiting a weaker electron-withdrawing inductive effect. In the case of 2,6-Difluoro-3-methoxybenzyl bromide, the interplay of these substituents creates a unique electronic environment on the aromatic ring. The two fluorine atoms at the ortho positions significantly polarize the C-Br bond, potentially enhancing the electrophilicity of the benzylic carbon. The methoxy group at the meta position further modulates the electron density of the ring. This specific substitution pattern can influence the regioselectivity of reactions and the stability of reaction intermediates.

Physicochemical Properties and Synthesis

While detailed research on the synthesis of this compound is not extensively published, its preparation can be inferred from established methods for similar compounds. A plausible route involves the bromination of the corresponding 2,6-difluoro-3-methoxy toluene (B28343). A common method for the synthesis of related benzyl bromides, such as 2,6-difluorobenzyl bromide, involves the reaction of the corresponding toluene with hydrobromic acid and hydrogen peroxide under illumination. google.com Another well-established method is the reaction of the corresponding benzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃). mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 886498-55-1 | nih.govsynzeal.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₈H₇BrF₂O | nih.govsynzeal.comchemscene.comsigmaaldrich.com |

| Molecular Weight | 237.04 g/mol | synzeal.com |

| Physical Form | Solid | sigmaaldrich.com |

| Boiling Point | 53-56 °C | sigmaaldrich.com |

This data is compiled from chemical supplier information.

Spectroscopic Data

Detailed spectroscopic characterization of this compound is not widely available in peer-reviewed literature. However, based on the analysis of analogous compounds such as 2,6-dimethoxybenzyl bromide, certain spectral features can be anticipated. mdpi.comresearchgate.net

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Anticipated Features |

| ¹H NMR | Signals corresponding to the methoxy protons, the benzylic protons (CH₂Br), and the aromatic protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atoms. |

| ¹³C NMR | Resonances for the methoxy carbon, the benzylic carbon, and the aromatic carbons. The carbons bonded to fluorine would show characteristic splitting. |

| IR Spectroscopy | Absorption bands corresponding to C-H (aromatic and aliphatic), C-O, C-F, and C-Br stretching vibrations. |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom. |

This table is based on expected values and analysis of similar compounds.

Research Findings and Applications

While specific research focused solely on this compound is limited, its utility can be understood through the lens of related, well-studied compounds. For instance, the structurally similar 2,6-difluorobenzamide (B103285) motif has been identified as important for the allosteric inhibition of the FtsZ protein, a target for antibacterial agents. nih.gov This suggests that molecules derived from this compound could have potential applications in medicinal chemistry.

The reactivity of this compound is expected to be dominated by nucleophilic substitution at the benzylic carbon. The two ortho-fluorine atoms are likely to enhance the electrophilicity of this position, making it a reactive substrate for a variety of nucleophiles. This would allow for its use in the synthesis of a range of derivatives where the 2,6-difluoro-3-methoxybenzyl moiety is incorporated into a larger molecule.

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGVLYZGZNSCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396551 | |

| Record name | 2,6-Difluoro-3-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-55-1 | |

| Record name | 2,6-Difluoro-3-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro 3 Methoxybenzyl Bromide and Its Precursors

Established Synthetic Routes to Benzyl (B1604629) Bromide Frameworks

The creation of the benzyl bromide moiety is a cornerstone of organic synthesis, providing a versatile intermediate for further molecular elaboration. chemistrysteps.com The reactivity of the benzylic position, the carbon atom directly attached to an aromatic ring, facilitates its selective functionalization. libretexts.org

Benzylic bromination is a fundamental transformation in organic synthesis, crucial for producing valuable intermediates for pharmaceuticals and fine chemicals. benthamdirect.comresearchgate.net This reaction typically proceeds via a free-radical chain mechanism, exploiting the relative weakness of benzylic C-H bonds (bond dissociation energy of ~90 kcal/mol) compared to other alkyl C-H bonds. libretexts.orgmasterorganicchemistry.com The stability of the resulting benzylic radical, which is delocalized through resonance into the aromatic ring, is the key driver for the reaction's regioselectivity. chemistrysteps.comlibretexts.org

A prevalent method for achieving benzylic bromination is the Wohl-Ziegler reaction, which commonly employs N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.commanac-inc.co.jp NBS is favored because it provides a low, steady concentration of bromine (Br₂) and bromine radicals (Br•), which minimizes competitive electrophilic addition to the aromatic ring. chemistrysteps.comlibretexts.org The reaction is typically initiated by heat or, more commonly, a radical initiator such as dibenzoyl peroxide or light. manac-inc.co.jp

The mechanism involves initiation by the homolytic cleavage of the initiator or the N-Br bond, generating the necessary radical species. chemistrysteps.com In the propagation steps, a bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical and hydrogen bromide (HBr). This HBr then reacts with NBS to produce a molecule of Br₂, which subsequently reacts with the benzyl radical to yield the benzyl bromide product and a new bromine radical, continuing the chain reaction. manac-inc.co.jp

Modern advancements have focused on developing more environmentally benign protocols. This includes the use of household compact fluorescent lamps (CFL) for photo-initiation and the replacement of hazardous solvents like carbon tetrachloride (CCl₄) with safer alternatives such as acetonitrile. organic-chemistry.org Other innovative methods involve generating bromine in situ from the oxidation of bromide sources. For instance, the reaction of bromate (B103136) and bromide ions in an acidic medium or the use of hydrobromic acid with hydrogen peroxide under illumination can serve as an effective source of bromine radicals for the synthesis of substituted benzyl bromides, including those with electron-donating groups like methoxy (B1213986). google.comgoogle.com

| Reagent/System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), light (hν), CCl₄ or CH₃CN | High selectivity for benzylic position, minimizes aromatic bromination. chemistrysteps.com | Requires initiator, traditional solvents can be hazardous. organic-chemistry.org |

| Bromine (Br₂) | Light (hν) | Direct bromination source. | Can lead to aromatic bromination without careful control of conditions. masterorganicchemistry.com |

| HBr / H₂O₂ | Light (hν), organic solvent | Uses inexpensive reagents, HBr is recycled in the reaction. google.com | Requires photo-initiation. |

| Bromodimethylsulfonium bromide (BDMS) | Often used for converting alcohols, can also brominate activated positions. researchgate.net | Versatile reagent. researchgate.net | Less common for direct toluene (B28343) bromination compared to NBS. |

Benzyl bromides can also be synthesized through the functionalization of oxidized precursors like aromatic aldehydes and benzoic acids. These routes typically involve a two-step process: reduction of the carbonyl or carboxyl group to a benzyl alcohol, followed by substitution of the hydroxyl group with bromine.

The conversion of a benzoic acid to a benzyl alcohol is a standard reduction, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com Aromatic aldehydes can be similarly reduced using milder reagents such as sodium borohydride (B1222165) (NaBH₄).

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2,6-Difluoro-3-methoxybenzyl bromide is critical for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include the choice of reagents, solvent, temperature, and reaction time. scielo.br

For the benzylic bromination of the toluene precursor, careful control of the reaction conditions is essential. The presence of two deactivating fluorine atoms and one activating methoxy group on the aromatic ring influences the reactivity of the benzylic position. Optimization would involve screening different radical initiators and their concentrations to ensure efficient initiation without promoting unwanted side reactions.

A patent for the synthesis of the related compound 2,6-difluorobenzyl bromide provides a highly optimized protocol using hydrobromic acid and hydrogen peroxide under photo-irradiation. This method achieved a yield of 90.3% with 99.3% purity, demonstrating a significant improvement over traditional bromination techniques by reducing costs and improving reagent utilization. google.com

In alkylation reactions using benzyl bromide derivatives, the choice of base, solvent, and temperature can dramatically affect the outcome. The table below illustrates a typical optimization process for an alkylation step using a bromide, showing how systematic changes in reaction parameters can lead to a significant increase in product yield.

| Entry | Base (Equivalents) | Bromide (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH (1.2) | 1.2 | THF | 0 to RT | 75 |

| 2 | KHMDS (1.2) | 1.2 | THF | 0 to RT | 68 |

| 3 | NaH (1.2) | 1.2 | DCM | 0 to RT | <5 |

| 4 | NaH (1.2) | 1.2 | DMF | 0 to RT | 85 |

| 5 | NaH (1.5) | 1.2 | DMF | 0 to RT | 89 |

| 6 | NaH (1.5) | 1.5 | DMF | 0 to RT | 93 |

Data adapted from a representative alkylation optimization to illustrate the process. researchgate.net RT = Room Temperature, THF = Tetrahydrofuran, KHMDS = Potassium bis(trimethylsilyl)amide, DCM = Dichloromethane, DMF = Dimethylformamide.

This systematic approach, involving the fine-tuning of base and substrate equivalents along with solvent selection, is crucial for developing a robust and high-yielding synthesis for derivatives of this compound.

Chemical Reactivity and Advanced Derivatization Strategies of 2,6 Difluoro 3 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2,6-difluoro-3-methoxybenzyl bromide is the nucleophilic substitution of the bromide ion. As a benzylic halide, it readily participates in S_N2-type reactions with a wide array of nucleophiles.

Formation of Ethers and Other Oxygen-Containing Moieties

The synthesis of ethers via the Williamson ether synthesis is a common application of benzyl (B1604629) halides. While specific examples detailing the reaction of this compound with various alcohols or phenols are not extensively documented in readily available literature, the general reactivity pattern of benzyl bromides suggests its utility in this regard. The reaction would typically involve the deprotonation of an alcohol or phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide or phenoxide nucleophile. This is followed by the addition of this compound to yield the corresponding ether.

The following table illustrates hypothetical examples based on standard Williamson ether synthesis conditions.

Table 1: Representative Williamson Ether Synthesis Reactions This table is based on general chemical principles, as specific examples for this compound are not widely published.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Product |

|---|---|---|---|

| Phenol | K₂CO₃ | Acetonitrile | 2,6-Difluoro-3-methoxybenzyl phenyl ether |

| Ethanol | NaH | THF | Ethyl 2,6-difluoro-3-methoxybenzyl ether |

Synthesis of Nitrogen-Containing Derivatives (e.g., amines, amides)

The alkylation of nitrogen nucleophiles with this compound is a key method for producing various nitrogen-containing compounds. This reaction is fundamental in the synthesis of more complex molecules, including those with potential pharmaceutical applications. For instance, the reaction with ammonia (B1221849) or primary and secondary amines leads to the corresponding primary, secondary, and tertiary amines.

Chemical supplier catalogs list 2,6-difluoro-3-methoxybenzylamine (B1308633) as a commercially available product, which strongly implies its synthesis from the corresponding benzyl bromide through reaction with an ammonia source. alfa-chemistry.com

Table 2: Synthesis of Nitrogen-Containing Derivatives This table represents plausible reaction pathways for the synthesis of nitrogen derivatives.

| Nucleophile | Base (if required) | Solvent | Product |

|---|---|---|---|

| Ammonia | - | Methanol | 2,6-Difluoro-3-methoxybenzylamine |

| Diethylamine | K₂CO₃ | Acetonitrile | N,N-Diethyl-2,6-difluoro-3-methoxybenzylamine |

Alkylation of Diverse Substrates

Beyond oxygen and nitrogen nucleophiles, this compound can alkylate a variety of other substrates. This includes the formation of carbon-carbon bonds through reaction with carbanions (e.g., from malonic esters) and the formation of thioethers by reacting with thiolates. These reactions further highlight the versatility of this compound as an electrophilic building block in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is a primary reaction pathway, the carbon-bromine bond in this compound can also be activated by transition metal catalysts to participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. Although specific literature examples for the Suzuki coupling of this compound are sparse, benzylic halides can undergo this reaction under appropriate catalytic conditions, typically involving a palladium catalyst and a suitable base. The reaction would involve the coupling of the benzyl bromide with a boronic acid or a boronate ester.

Table 3: Hypothetical Suzuki-Miyaura Coupling Reaction This table illustrates a potential Suzuki-Miyaura coupling reaction based on known methodologies for benzylic halides.

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|

Other Catalytic Carbon-Carbon Bond Formations

In addition to Suzuki coupling, other transition metal-catalyzed reactions could potentially be employed to form new carbon-carbon bonds. Reactions such as the Sonogashira coupling with terminal alkynes (palladium/copper catalysis), the Heck reaction with alkenes (palladium catalysis), or Negishi coupling with organozinc reagents (palladium or nickel catalysis) represent advanced strategies for derivatization. However, detailed research findings specifically documenting these transformations for this compound are not prevalent in the surveyed scientific literature. The reactivity of benzylic bromides in these coupling reactions is well-established, suggesting that with proper optimization of reaction conditions, this compound could serve as a viable substrate.

Catalytic Carbon-Heteroatom Bond Formations

The benzylic bromide moiety in this compound is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions for the formation of carbon-heteroatom bonds. While many of these reactions can proceed under basic conditions, the use of catalysts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. These catalytic processes are fundamental in modern organic synthesis for creating C-N, C-O, and C-S linkages, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com

Transition metal catalysis, particularly with palladium and copper complexes, is a cornerstone of carbon-heteroatom bond formation. nih.gov Reactions such as the Buchwald-Hartwig amination and Ullmann condensation are powerful methods for coupling benzyl halides with amines, alcohols, and thiols. For a substrate like this compound, these reactions would involve the catalyzed displacement of the bromide by a chosen nucleophile. For instance, coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand would yield the corresponding N-benzylated amine. Similarly, reactions with phenols or thiophenols would produce diaryl ethers or thioethers, respectively.

Lewis acids are also effective catalysts for promoting C-heteroatom bond formation. scispace.com Scandium(III) triflate (Sc(OTf)₃), for example, is known to activate substrates for nucleophilic attack and has been used in a wide range of transformations, including the synthesis of esters and nitrogen-containing heterocycles. researchgate.net

The table below summarizes the expected catalytic transformations for this compound based on established methodologies for related benzyl halides.

| Bond Formed | Nucleophile | General Reaction Type | Catalyst System (Example) | Product Type |

| C-N | Primary/Secondary Amine | Buchwald-Hartwig Amination | Palladium(0) + Phosphine Ligand | Substituted Benzylamine |

| C-O | Alcohol/Phenol | Ullmann-type Coupling | Copper(I) + Ligand | Benzyl Ether |

| C-S | Thiol/Thiophenol | Thioetherification | Transition Metal or Base | Benzyl Thioether |

| C-N | Azide (B81097) | Azidation | N/A (SN2) | Benzyl Azide |

| C-N | Triazole | N-Alkylation | Base | N-Benzylated Triazole |

Cycloaddition and Rearrangement Reactions Involving the Benzylic Moiety

Beyond simple substitution reactions, the structure of this compound is amenable to more complex transformations such as rearrangements. The presence of an electron-donating methoxy (B1213986) group can stabilize cationic intermediates, facilitating skeletal reorganizations.

A notable example of such a reaction is the Lewis acid-catalyzed homologation of electron-rich benzyl bromides with diazo compounds. nih.gov This transformation represents a formal insertion of a carbene fragment into the C(sp²)–C(sp³) bond of the benzyl system. The reaction is proposed to proceed through an initial Sₙ1-type formation of a benzylic carbocation, which is then trapped by the diazo compound. nih.gov Subsequent loss of dinitrogen and a 1,2-aryl migration via a stabilized phenonium ion intermediate leads to the homologated product. nih.gov Given its electron-rich aromatic ring, this compound is a plausible candidate for this type of rearrangement, which creates valuable benzylic quaternary centers. nih.gov

While direct participation of the benzyl bromide in cycloaddition reactions is less common, the derivatives formed from it can be active participants. For example, conversion of the bromide to an azide (2,6-difluoro-3-methoxybenzyl azide) would create a precursor for [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition), a key click chemistry reaction for synthesizing 1,2,3-triazoles.

Role as a Versatile Building Block in Chemical Synthesis

Substituted benzyl halides are fundamental building blocks in organic synthesis, serving as key precursors for the construction of more complex molecular architectures. sigmaaldrich.com The title compound, this compound, is particularly valuable due to the presence of multiple functional groups that can be used for sequential and orthogonal chemical modifications.

The utility of closely related fluorinated benzyl bromides as building blocks is well-documented. For instance, 2,6-difluorobenzyl bromide is a crucial intermediate in the synthesis of Rufinamide, an antiepileptic drug. google.com The synthesis involves the reaction of the benzyl bromide with an azide to form a triazole ring, demonstrating the power of this building block in constructing heterocyclic scaffolds for medicinal chemistry. google.com

Similarly, 2,6-dimethoxybenzyl bromide has been employed in the synthesis of antibacterial agents, organocatalysts, and as a protecting group in carbohydrate chemistry. mdpi.comresearchgate.net The derivatization potential of this compound is therefore significant. It can be used to introduce the 2,6-difluoro-3-methoxyphenylmethyl moiety into a wide array of molecules. The resulting products, such as substituted amines, ethers, nitriles, and β²,²-amino acid derivatives, are themselves valuable intermediates for further elaboration. nih.gov

The table below illustrates the potential applications of this compound as a synthetic building block.

| Target Molecule Class | Synthetic Transformation | Significance |

| Bioactive Heterocycles | Alkylation of N-heterocycles | Introduction of the fluorinated benzyl group can modulate pharmacological properties. |

| Pharmaceutical Intermediates | Reaction with cyanide | Forms a benzyl cyanide, a precursor to phenylacetic acids and phenethylamines. |

| Modified Amino Acids | Homologation and substitution | Access to non-natural β-amino acids with benzylic quaternary centers. nih.gov |

| Antiepileptic Analogs | Triazole formation via azide | Construction of Rufinamide-like structures. google.com |

Applications in Advanced Chemical and Biological Research

Medicinal Chemistry and Pharmaceutical Discovery

In the realm of drug discovery, the 2,6-difluoro-3-methoxybenzyl moiety is incorporated into larger molecular frameworks to explore and optimize interactions with biological targets. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of a molecule, while the methoxy (B1213986) group can form key hydrogen bonds or occupy specific pockets within a protein's active site.

The synthesis of bioactive small molecules is a cornerstone of modern pharmacology. 2,6-Difluoro-3-methoxybenzyl bromide acts as a key intermediate, allowing for the introduction of the difluoro-methoxybenzyl group into various molecular scaffolds.

Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored a variety of chemical structures to combat HIV-1. While direct studies employing this compound are not extensively documented in available literature, the development of related benzimidazole-based inhibitors highlights the significance of the difluorobenzyl motif. For instance, potent NNRTIs have been synthesized using the closely related reagent, 2,6-difluorobenzyl bromide. nih.gov In these syntheses, the difluorobenzyl group is alkylated onto a benzimidazole (B57391) core structure. This structural component is crucial for achieving high inhibitory activity against both wild-type and mutant strains of the HIV-1 reverse transcriptase enzyme. nih.gov The strategic placement of fluorine atoms is known to enhance the inhibitory potential of these compounds. nih.gov

Table 1: Example of a Benzimidazole-Based HIV-1 RT Inhibitor with a Related Structural Moiety

| Compound Name | Structure | Target Enzyme | Key Reagent for Benzyl (B1604629) Group |

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole |  | HIV-1 Reverse Transcriptase | 2,6-Difluorobenzyl bromide |

This table illustrates the use of a structurally similar compound in the synthesis of HIV-1 inhibitors to provide context for the potential application of the 2,6-difluoro-3-methoxybenzyl moiety.

Phosphodiesterase 2 (PDE2) is a key enzyme in cyclic nucleotide signaling pathways, and its inhibitors are investigated for potential therapeutic applications in cardiovascular and neurological disorders. The scientific literature does not currently contain specific examples of PDE2 inhibitors synthesized directly from this compound. However, research in the broader field of phosphodiesterase inhibitors has involved the synthesis of diverse heterocyclic structures, such as 6H-benzo[c]chromen-6-one derivatives, where various benzyl halides are used to introduce substituted phenyl rings. mdpi.com

The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is implicated in a range of inflammatory diseases. Consequently, the development of NLRP3 inhibitors is an active area of research. While studies have identified various small molecule inhibitors, such as sulfonamide analogs, that target the NLRP3 inflammasome, the direct use of this compound in their synthesis has not been reported. nih.govresearchgate.net The synthetic routes for existing inhibitors often involve the use of different substituted benzyl groups, such as 5-chloro-2-methoxybenzyl moieties, to optimize the structure-activity relationship. nih.govresearchgate.net

The structural motif of a substituted benzyl group is common in the development of therapeutic agents. In anti-cancer research, a compound containing a related 3-fluoro-4-methoxybenzyl group, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress the proliferation of human liver cancer cells. nih.gov This compound induces cell cycle arrest at the G2/M phase, highlighting the potential of fluorinated methoxybenzyl structures in oncology. nih.gov

In the field of anti-parasitic drug discovery, benzimidazole derivatives are a well-established class of compounds. nih.gov The synthesis of these heterocycles can involve reagents similar to this compound. Research has shown that fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles exhibit potent activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov

A significant application of molecules containing the 2,6-difluoro-methoxy-phenyl structure is in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.

Research has focused on synthesizing PET agents for imaging specific cancer-related targets, such as the B-Raf(V600E) protein kinase, a common mutation in various cancers. One such potential PET agent is 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide . nih.gov In this molecule, the 2,6-difluoro-3-methoxybenzyl structural component is part of the larger benzamide (B126) structure that binds to the target. The methoxy group is the site of radiolabeling, where a radioactive carbon-11 (B1219553) ([11C]) atom is incorporated. nih.gov

The synthesis of this tracer involves a multi-step process starting from 2,6-difluorobenzoic acid. nih.gov A precursor molecule is prepared, which is then radiolabeled with [11C]methyl triflate ([(11)C]CH₃OTf) in the final step to produce the desired PET tracer. nih.gov This allows for the sensitive detection of tissues expressing the B-Raf(V600E) mutation, which could be invaluable for cancer diagnosis and monitoring treatment response.

Table 2: Research Findings on a PET Agent with a Related Structural Core

| PET Tracer Candidate | Target | Starting Material for Fluoro-substituted Ring | Radiolabeling Method | Potential Application |

| 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide nih.gov | B-Raf(V600E) kinase | 2,6-Difluorobenzoic acid nih.gov | O-[11C]methylation with [(11)C]CH₃OTf nih.gov | Imaging of B-Raf(V600E) positive cancers nih.gov |

Prodrug Design and Functionalization Strategies

The development of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents, such as poor solubility, limited permeability, or rapid metabolism. The 2,6-difluoro-3-methoxybenzyl group can be employed as a promoiety that is enzymatically or chemically cleaved in vivo to release the active drug.

The fluorinated benzyl group can influence the lipophilicity and electronic properties of the parent drug, potentially enhancing its ability to cross cell membranes. The methoxy group can also play a role in modulating metabolic stability. While direct examples of prodrugs utilizing the 2,6-difluoro-3-methoxybenzyl moiety are not extensively documented in publicly available literature, the strategy is analogous to the use of other benzyl-based protecting groups in prodrug design. The cleavage of the benzyl ether or ester linkage can be triggered by specific enzymes, leading to the targeted release of the active compound.

Table 1: Potential Prodrug Functionalization Strategies using this compound

| Functional Group on Drug | Linkage Formed with Promolety | Potential Cleavage Mechanism |

| Hydroxyl (-OH) | Ether | Oxidative or hydrolytic enzymes |

| Carboxylic Acid (-COOH) | Ester | Esterases |

| Amine (-NH2) | Benzylamine | Amidases or oxidative enzymes |

| Thiol (-SH) | Thioether | Oxidative enzymes |

This table illustrates theoretical functionalization strategies based on established prodrug chemistry.

Agrochemical Research

The introduction of fluorine atoms into agrochemical candidates is a well-established strategy to enhance their efficacy and metabolic stability. researchgate.net The 2,6-difluoro-3-methoxybenzyl scaffold can be incorporated into new potential herbicidal agents.

Materials Science and Functional Molecules

The unique electronic and structural features of the 2,6-difluoro-3-methoxybenzyl group make it an attractive component for the design of advanced organic materials with specific optical, electronic, or biological properties.

Precursors for Advanced Organic Materials (e.g., Photoactive and Optoelectronic Compounds)

The synthesis of photoactive and optoelectronic materials often relies on the precise tuning of the electronic properties of organic molecules. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene (B151609) ring of this compound creates a push-pull system that can influence the intramolecular charge transfer characteristics of larger conjugated systems. By incorporating this moiety into polymers or dendrimers, it is possible to modulate their absorption and emission properties. For example, it could be used as a building block for the synthesis of organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) components.

Synthesis of Amphiphilic Systems for Biological Applications (e.g., DNA Delivery)

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble into organized structures like micelles or vesicles and are of great interest for drug and gene delivery. The hydrophobic nature of the fluorinated aromatic ring of this compound can be combined with a hydrophilic polymer or headgroup to create novel amphiphilic systems.

The introduction of fluorine can impart unique properties to these systems, such as increased stability and altered interactions with biological membranes. nih.gov These fluorinated amphiphiles could be designed to encapsulate and protect genetic material like DNA or siRNA, facilitating its delivery into cells for therapeutic purposes. The benzyl bromide functionality allows for the covalent attachment of this hydrophobic tail to a variety of hydrophilic backbones, enabling the systematic investigation of structure-activity relationships for gene delivery. nih.gov

Table 2: Comparison of Potential Amphiphilic Systems

| Hydrophilic Headgroup | Potential Self-Assembly Structure | Potential Application |

| Poly(ethylene glycol) (PEG) | Micelles | Drug delivery |

| Cationic Polymer (e.g., PEI) | Polyplexes | DNA/siRNA delivery |

| Oligosaccharide | Glycosomes | Targeted drug delivery |

This table outlines potential amphiphilic systems that could be synthesized using this compound as the hydrophobic component.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR analysis would identify all unique proton environments in the molecule. The spectrum for 2,6-Difluoro-3-methoxybenzyl bromide is expected to show distinct signals for the methoxy (B1213986) protons (-OCH₃), the benzylic protons (-CH₂Br), and the aromatic protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on the aromatic ring. For example, the benzylic protons would likely appear as a singlet, while the aromatic protons would exhibit complex splitting due to coupling with each other and with the adjacent fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would reveal the number of unique carbon atoms. The spectrum would show signals for the methoxy carbon, the benzylic carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. Carbons directly bonded to fluorine would show characteristic splitting (C-F coupling).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is essential for organofluorine compounds. This technique would provide direct information about the chemical environment of the two fluorine atoms. A single signal would be expected if the two fluorine atoms are chemically equivalent, or two distinct signals if they are not. The chemical shift would be characteristic of fluorine atoms attached to an aromatic ring.

Infrared (IR) Spectroscopy (FT-IR)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to display key absorption bands corresponding to:

C-H stretching (from the aromatic ring, CH₂ and OCH₃ groups)

C=C aromatic ring stretching

C-O ether stretching

Strong C-F stretching

C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecule with high precision. This measurement would confirm the elemental composition, C₈H₇BrF₂O, by matching the experimentally determined mass to the calculated theoretical mass (235.9648 amu for the most abundant isotopes). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the M and M+2 ions) would also be observed.

Without access to experimental data, the following tables remain placeholders for the expected, but currently unavailable, information.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Value not available | Singlet | -OCH₃ |

| Value not available | Singlet | -CH₂Br |

| Value not available | Multiplet | Aromatic-H |

| Value not available | Multiplet | Aromatic-H |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Value not available | -OCH₃ |

| Value not available | -CH₂Br |

| Value not available | Aromatic Carbons |

¹⁹F NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Value not available | Aromatic-F |

FT-IR Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| Value not available | Aromatic C-H Stretch |

| Value not available | Aliphatic C-H Stretch |

| Value not available | Aromatic C=C Stretch |

| Value not available | C-O Stretch |

| Value not available | C-F Stretch |

| Value not available | C-Br Stretch |

HRMS Data (Predicted)

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 235.9648 | Value not available |

| [M+2]⁺ | 237.9628 | Value not available |

Analysis of this compound Reveals Absence of Publicly Available Crystallographic Data

A comprehensive review of scientific literature and chemical databases indicates that the complete solid-state structural analysis of the chemical compound this compound, specifically through X-ray crystallography, has not been publicly documented. Consequently, detailed research findings and corresponding data tables regarding its crystal structure are not available.

While information on the synthesis and basic properties of this compound can be found, the crucial data derived from X-ray crystallography—such as the crystal system, space group, unit cell dimensions, atomic coordinates, and specific bond lengths and angles—remains undetermined or unpublished. This absence of empirical data prevents a thorough discussion and presentation of its solid-state architecture as requested.

For context, X-ray crystallography is a pivotal technique in chemistry for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides unequivocal proof of a molecule's structure and offers insights into its packing and intermolecular interactions within the crystal lattice. However, without the primary crystallographic data for this compound, any detailed structural discussion would be speculative and fall outside the required scope of this analysis.

Therefore, the section on "X-ray Crystallography for Solid-State Structural Analysis" cannot be generated with the requisite scientific accuracy and detail at this time.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties.

Prediction of Electronic Properties and Molecular Orbitals (e.g., FMO analysis)

Frontier Molecular Orbital (FMO) analysis, which involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.

For instance, DFT calculations on similar dimethoxybenzene derivatives using the B3LYP functional have been performed to determine these properties. bohrium.com Such an analysis for 2,6-difluoro-3-methoxybenzyl bromide would involve calculating the energies of these orbitals. A smaller energy gap suggests higher reactivity and lower kinetic stability. Information about the charge density distribution and sites of chemical reactivity can be further elucidated by mapping the molecular electrostatic potential (MEP). bohrium.comresearchgate.net In related molecules like 2-fluoro-6-methoxybenzonitrile, the calculated HOMO and LUMO energies are used to show how charge transfer occurs within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties (Based on Analogous Compounds) This table is illustrative and based on typical values for similar aromatic compounds.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity and stability | 4.5 to 6.0 |

Assessment of Global Chemical Reactivity Parameters

From the HOMO and LUMO energy values, global chemical reactivity descriptors can be calculated to quantify the reactivity and stability of the molecule. These parameters, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S).

A study on dimethoxybenzene derivatives demonstrated that their energy gaps, along with hardness and softness values, pointed to significant thermodynamic stability. bohrium.com These parameters are defined as follows:

Electronegativity (χ): Describes the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A high hardness value, associated with a large HOMO-LUMO gap, indicates high stability.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Table 2: Illustrative Global Chemical Reactivity Parameters (Based on Analogous Compounds) This table is illustrative and based on typical values for similar aromatic compounds.

| Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer and stability. |

| Global Softness (S) | 1 / (2η) | Indicates the molecule's polarizability. |

Structural Optimization and Conformational Analysis

DFT calculations are used to find the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. This involves calculating bond lengths, bond angles, and dihedral angles. These theoretical findings are often compared with experimental data from X-ray crystallography for validation.

For the related compound 2,6-dimethoxybenzyl bromide, X-ray diffraction analysis revealed that the two methoxy (B1213986) groups are essentially coplanar with the benzene (B151609) ring, while the bromomethyl (CH₂-Br) group is positioned nearly perpendicular to the ring plane. mdpi.com A conformational analysis of this compound would likely reveal similar steric effects from the ortho-substituents (fluorine atoms), influencing the orientation of the methoxy and benzyl (B1604629) bromide groups.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to model or mimic the behavior of molecules. It is particularly valuable in drug design for understanding how a ligand interacts with a biological target.

Structure-Activity Relationship (SAR) Elucidation and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a chemical structure, researchers can identify key functional groups and structural features (pharmacophores) responsible for its effects.

For example, SAR studies on PFI-3 analogs, which are inhibitors of a bromodomain, revealed that specific substitutions on the aromatic rings significantly impacted their ability to sensitize cancer cells to treatment. nih.gov Similarly, SAR analysis of 4-thiazolidinone-based inhibitors targeting acetylcholinesterase in mosquitoes showed that the substitution pattern on the phenyl ring, particularly with halogens, had complex but critical effects on inhibitory activity. sigmaaldrich.com For this compound, a hypothetical SAR study could involve modifying the substituents on the phenyl ring or altering the benzylic group to explore how these changes affect its potential biological activity.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps to predict the binding affinity and mode of action.

In a study of 3-methoxy flavone (B191248) derivatives, molecular docking was used to investigate interactions within the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov The results showed that certain derivatives achieved low binding energies, indicating strong potential interactions. For the related compound 2,6-difluoro-3-methoxybenzamide, docking studies highlighted strong hydrophobic interactions between the difluoroaromatic ring and key residues in the allosteric pocket of the FtsZ protein. mdpi.com A docking study of this compound against a relevant biological target would similarly identify key interactions, such as hydrogen bonds or hydrophobic contacts, guiding the design of more potent molecules.

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction

In silico ADME prediction has become an indispensable tool in modern drug discovery and chemical research, allowing for the early assessment of a compound's pharmacokinetic profile before synthesis or extensive biological testing. nih.govnih.gov These computational models use the chemical structure of a molecule to forecast its behavior within a biological system, thereby reducing costs and streamlining the selection of promising candidates. nih.gov For this compound, while specific experimental ADME studies are not publicly documented, its properties can be predicted using established computational models and physicochemical parameters.

The primary determinants for ADME properties include molecular weight, lipophilicity (log P), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. wikipedia.orgunits.it Based on its structure, this compound is a relatively small and moderately lipophilic molecule. echemi.com

Absorption: The compound is predicted to have high gastrointestinal absorption. This prediction is based on its low molecular weight and its adherence to the criteria outlined in Lipinski's Rule of Five, which is a strong indicator of passive oral absorption. wikipedia.orgnih.gov Its calculated topological polar surface area (TPSA) is low, further suggesting good membrane permeability.

Distribution: Following absorption, the compound is expected to distribute into tissues. Its moderate lipophilicity, indicated by a calculated XLogP3 value of approximately 2.87, suggests it can partition from the aqueous environment of the blood into more lipophilic tissue compartments. echemi.com

Metabolism: The metabolism of this compound is likely to involve several pathways. The benzyl bromide moiety is inherently reactive and can undergo nucleophilic substitution. researchgate.netquora.com Furthermore, the methoxy group is a common site for metabolic O-demethylation by cytochrome P450 enzymes. A suggested mode of decomposition for the related compound 2,6-dimethoxybenzyl bromide involves the formation of a stabilized carbocation followed by demethylation, a process that could potentially occur metabolically for the title compound as well. mdpi.com

Excretion: The pathways for excretion are typically predicted following metabolic transformation, which increases the polarity of the compound to facilitate renal or biliary clearance.

The predicted ADME properties are summarized in the table below.

| ADME Property | Predicted Outcome | Basis for Prediction |

| Human Intestinal Absorption | High | Low molecular weight, low TPSA, compliance with Lipinski's Rule of Five. |

| Caco-2 Permeability | High | Predicted based on low polarity and moderate lipophilicity. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Likely | Small molecular size and moderate lipophilicity may allow passage. |

| Metabolic Stability | Low to Moderate | The benzyl bromide group is reactive, and the methoxy group is a potential site for O-demethylation. quora.commdpi.com |

| Primary Metabolic Site | Methoxy group (O-demethylation), Bromomethyl group (substitution/hydrolysis). | Based on common metabolic pathways for similar functional groups. mdpi.com |

Drug-Likeness and Pharmacokinetic Property Assessment

Drug-likeness is a qualitative concept used to evaluate whether a chemical compound possesses properties that would make it a likely candidate for an orally active drug. units.it This assessment is crucial for filtering large chemical libraries and prioritizing compounds for further development. The most widely recognized framework for this evaluation is Lipinski's Rule of Five. wikipedia.orgdrugbank.com An orally active drug generally has no more than one violation of the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.org

An analysis of this compound reveals that it fully complies with Lipinski's Rule of Five, exhibiting zero violations. This compliance suggests that the compound has a high potential for good oral bioavailability. Its molecular weight is well under the 500 Da limit, and its calculated lipophilicity (XLogP3) is within the optimal range for drug absorption. echemi.com Furthermore, it lacks any hydrogen bond donors and has only one hydrogen bond acceptor (the methoxy oxygen), features that are favorable for passive diffusion across biological membranes. wikipedia.orgunits.it

The assessment of its key physicochemical and drug-like properties is detailed in the interactive table below.

| Parameter | Rule/Guideline | Value for this compound | Compliance |

| Molecular Weight (MW) | < 500 Da | 237.04 g/mol echemi.com | Yes |

| Lipophilicity (XLogP3) | ≤ 5 | 2.87 echemi.com | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 1 (Oxygen atom) | Yes |

| Lipinski's Rule of Five Violations | ≤ 1 | 0 | Yes |

| Topological Polar Surface Area (TPSA) | < 140 Ų | 9.23 Ų echemi.com | Yes |

The compound's favorable profile according to these computational filters indicates that its fundamental physicochemical properties are aligned with those of known orally administered drugs. nih.gov This makes it an interesting scaffold from a medicinal chemistry perspective, assuming a relevant biological activity could be identified.

Future Directions and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. For benzyl (B1604629) bromides, traditional synthesis often involves reagents like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃), which can be costly and generate significant waste. mdpi.comresearchgate.net

Emerging research points towards more sustainable methodologies. A notable example is the preparation of the related compound, 2,6-difluorobenzyl bromide, which utilizes a combination of hydrobromic acid and hydrogen peroxide under photo-initiation. google.com This method circumvents the need for more expensive brominating agents like NBS and avoids potentially hazardous initiators like azobisisobutyronitrile. google.com The process is advantageous as the hydrobromic acid is continuously recycled, enhancing the atom economy and reducing production costs. google.com

Future research on 2,6-Difluoro-3-methoxybenzyl bromide will likely focus on adapting such protocols. The goal would be to develop a one-pot synthesis from a readily available precursor, minimizing intermediate isolation steps and solvent usage. The use of biodegradable surfactants, such as those derived from vitamin E, to facilitate reactions in aqueous media represents another promising frontier, potentially eliminating the need for volatile organic solvents entirely. proquest.com

Table 1: Comparison of Traditional and Greener Synthetic Reagents for Benzyl Bromides

| Reagent Type | Traditional Method | Greener Alternative | Key Advantages of Greener Method |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) researchgate.net | Hydrobromic Acid / Hydrogen Peroxide google.com | Lower cost, higher atom economy. |

| Initiator | Azobisisobutyronitrile (AIBN) google.com | Light (Photo-initiation) google.com | Milder reaction conditions, avoids chemical initiator impurities. |

| Solvent | Organic Solvents | Water with Surfactants proquest.com | Reduced environmental impact, improved safety. |

Exploration of Unconventional Reaction Mechanisms and Reactivity Patterns

Understanding the fundamental reactivity of this compound is crucial for its application. The interplay of its substituents suggests complex electronic effects that could lead to unconventional reaction pathways. Research on the closely related 2,6-dimethoxybenzyl bromide shows it is prone to decomposition, potentially via the formation of a stabilized carbocation followed by demethylation to form a reactive quinone methide intermediate, which then polymerizes. mdpi.com The stability of the target compound may be influenced by similar carbocation-mediated pathways.

Furthermore, studies on the benzyl radical self-reaction have revealed that product formation is not limited to ground-state potential energy surfaces. nih.gov Research has shown that while phenanthrene (B1679779) formation proceeds through a conventional radical-radical recombination on the singlet ground state, anthracene (B1667546) can be formed via an unconventional cycloaddition on an excited triplet state surface. nih.gov This discovery challenges the traditional understanding of radical reactions.

Future investigations into this compound could explore its potential to engage in similar excited-state dynamics or other unconventional mechanisms. The fluorine and methoxy (B1213986) substituents would significantly alter the energy levels of the molecular orbitals, potentially opening up unique reaction channels not observed for the unsubstituted benzyl radical.

Broadening Applications in Interdisciplinary Research Fields

While primarily a synthetic intermediate, the future utility of this compound lies in its incorporation into functional molecules for a range of interdisciplinary fields. Analogous substituted benzyl bromides and their derivatives have been instrumental in developing:

Medicinal Chemistry : As precursors to non-nucleoside reverse transcriptase inhibitors, parasiticides, and kinase inhibitors for cancer therapy. google.com

Agrochemicals : Used in the synthesis of novel insecticides. mdpi.comresearchgate.net

Materials Science : Employed in the creation of organocatalysts and polymers. mdpi.comresearchgate.net For instance, related difluoro-substituted acrylates have been synthesized and copolymerized with styrene (B11656) to create new polymer materials. chemrxiv.org

The specific substitution pattern of this compound makes it an attractive scaffold for creating libraries of compounds for drug discovery and materials science. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group provides a site for further functionalization or can influence solubility and electronic properties. Its application in the synthesis of complex heterocyclic systems, which are common motifs in pharmaceuticals, is a particularly promising avenue. beilstein-journals.org

Advanced Computational Methodologies for Predictive Design

Advanced computational chemistry is becoming an indispensable tool for predicting molecular properties and reaction outcomes, thereby accelerating the research and development process. For this compound, computational methods can provide deep insights that are difficult to obtain experimentally.

Future research will likely leverage these tools for:

Reaction Mechanism Elucidation : As demonstrated in the study of the benzyl radical self-reaction, computational modeling can map out complex potential energy surfaces, including ground and excited states, to predict the most likely reaction pathways and product distributions. nih.gov

Spectroscopic Prediction : Calculating NMR, IR, and UV spectra can aid in the characterization of the compound and its reaction products. mdpi.com

Predictive Design : By modeling the interactions of molecules derived from this compound with biological targets like enzymes or receptors, researchers can pre-screen potential drug candidates, saving significant time and resources in the lab. This approach allows for the rational design of molecules with optimized properties.

The use of Density Functional Theory (DFT) and other high-level computational methods will be crucial in exploring the compound's conformational preferences, radical stability, and the transition states of its reactions, guiding future synthetic efforts and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。